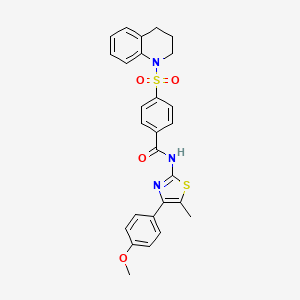

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide is a compound characterized by its intriguing structure, consisting of quinoline, sulfonyl, thiazole, and benzamide functionalities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide typically involves multi-step organic reactions. A common route begins with the preparation of 3,4-dihydroquinoline, which is then subjected to sulfonylation under controlled conditions. The intermediate sulfonylated quinoline reacts with N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide in the presence of coupling agents and catalysts, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial-scale production necessitates robust methodologies to ensure purity and yield. High-pressure and high-temperature conditions, along with the use of continuous flow reactors, can optimize the reaction parameters. Solvent selection, such as using dichloromethane or acetonitrile, and purification methods like recrystallization and column chromatography are crucial for obtaining the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide undergoes various chemical reactions:

Oxidation: : Involving agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: : Typically using reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : With halogenation or nitration agents, influencing the quinoline or thiazole rings.

Common Reagents and Conditions

Reactions often employ catalysts like palladium on carbon (Pd/C) for hydrogenation or acidic catalysts for electrophilic substitution. Conditions vary from ambient to elevated temperatures and pressures, depending on the desired reaction and product specificity.

Major Products Formed

Reaction products can include sulfonylated derivatives, deprotected amides, and functionalized quinoline and thiazole compounds, useful in further synthetic applications or pharmacological studies.

Applications De Recherche Scientifique

Chemistry

In chemistry, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide serves as a building block for the synthesis of more complex molecules and is used in developing new catalysts and reagents.

Biology

Biologically, this compound's structural motifs make it a candidate for studying enzyme inhibition and interaction with biological macromolecules. It is also evaluated for its potential in inhibiting specific biological pathways.

Medicine

In medicinal research, its unique combination of functional groups has prompted investigations into its efficacy as a therapeutic agent, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial activity.

Industry

Industrially, this compound is explored for its potential in creating new materials with specific properties, such as enhanced thermal stability or unique electronic features.

Mécanisme D'action

The mechanism by which 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide exerts its effects involves binding to molecular targets such as enzymes or receptors. This binding can inhibit or activate specific pathways, leading to desired biological outcomes. Detailed studies on its interaction with proteins and nucleic acids help unravel the pathways and molecular targets involved.

Comparaison Avec Des Composés Similaires

Comparing this compound with similar structures, such as sulfonylated quinolines or benzamide derivatives, highlights its unique thiazole and methoxyphenyl substitutions, which can alter its biological activity and chemical reactivity.

List of Similar Compounds

3,4-Dihydroquinoline derivatives

Sulfonylated benzamides

Thiazole-based compounds

Hope this gives you a thorough insight into this compound! What are you most curious about next?

Activité Biologique

The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a complex structure incorporating:

- A sulfonamide group , which is known for its biological activity.

- A quinoline ring , contributing to its pharmacological properties.

- A thiazole moiety , recognized for its antimicrobial and anticancer activities.

Molecular Formula : C25H22N4O5S

Molecular Weight : 554.65 g/mol

The mechanism of action for this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the quinoline structure may intercalate with DNA or interact with other biomolecules, influencing their function and stability.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties. The thiazole and sulfonamide components are associated with the inhibition of bacterial growth, targeting key enzymes involved in resistance mechanisms. For instance, studies have demonstrated that compounds with sulfonamide groups can effectively inhibit bacterial dihydropteroate synthase, a critical enzyme in folate biosynthesis .

Anticancer Activity

The quinoline structure has been linked to anticancer effects through various mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of key signaling pathways involved in tumorigenesis.

Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-Aminoquinoline Sulfonamides | Quinoline ring + sulfonamide | Antimicrobial | Enhanced solubility |

| Thiazole Benzamide Derivatives | Thiazole + benzamide | Anticancer | Targeting specific kinases |

| Dihydroquinoline Derivatives | Dihydroquinoline + various substituents | Antimicrobial/Anticancer | Broad-spectrum activity |

This table highlights how structural modifications can influence the pharmacological profiles of related compounds, emphasizing the importance of chemical diversity in drug development.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated potent activity against resistant strains, suggesting its potential as a lead candidate for developing new antibiotics.

- Cancer Cell Proliferation Inhibition : In vitro studies on cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. Mechanistic studies indicated that it induced apoptosis through caspase activation and mitochondrial pathway involvement .

Propriétés

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O4S2/c1-18-25(20-9-13-22(34-2)14-10-20)28-27(35-18)29-26(31)21-11-15-23(16-12-21)36(32,33)30-17-5-7-19-6-3-4-8-24(19)30/h3-4,6,8-16H,5,7,17H2,1-2H3,(H,28,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCRQMJDZUWIOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.